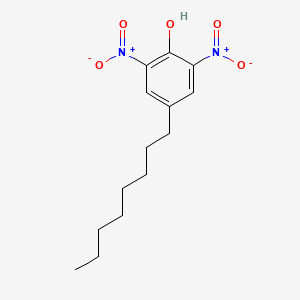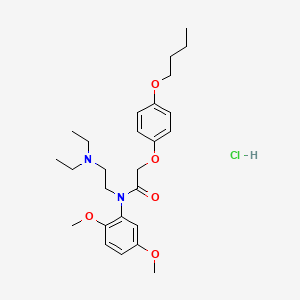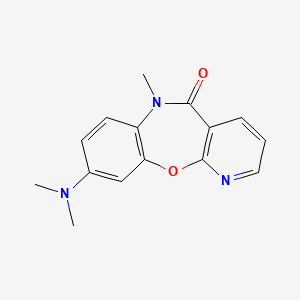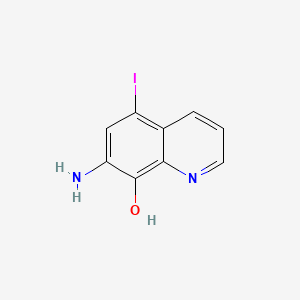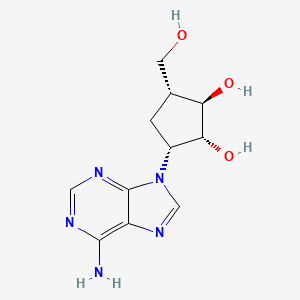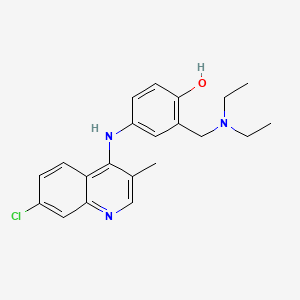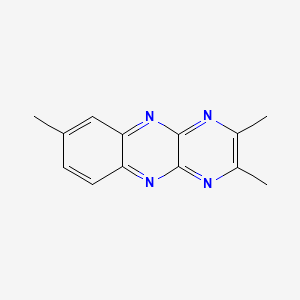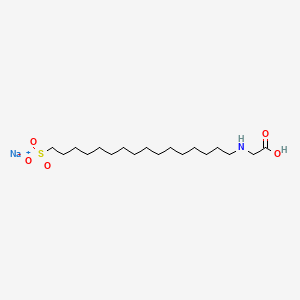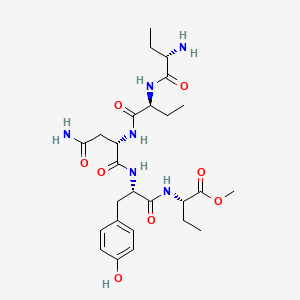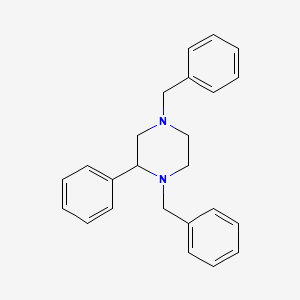
Piperazine, 2-phenyl-1,4-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 70398 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
準備方法
The synthesis of NSC 70398 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions in large reactors, with continuous monitoring and optimization to maintain consistency and efficiency.
化学反応の分析
NSC 70398 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
NSC 70398 has a wide range of scientific research applications. In chemistry, it is used as a reagent to study reaction mechanisms and pathways. In biology, it serves as a tool to investigate cellular processes and molecular interactions. In medicine, NSC 70398 is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways. Additionally, it has industrial applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of NSC 70398 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, NSC 70398 can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound. For example, in cancer research, NSC 70398 may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
類似化合物との比較
NSC 70398 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other enzyme inhibitors or receptor modulators with comparable structures or mechanisms of action The key differences between NSC 70398 and these compounds may lie in their specificity, potency, and side effect profiles
Conclusion
NSC 70398 is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and potential therapeutic applications. By understanding its preparation methods, chemical reactions, and scientific applications, researchers can continue to explore and harness the full potential of NSC 70398.
特性
CAS番号 |
5368-34-3 |
|---|---|
分子式 |
C24H26N2 |
分子量 |
342.5 g/mol |
IUPAC名 |
1,4-dibenzyl-2-phenylpiperazine |
InChI |
InChI=1S/C24H26N2/c1-4-10-21(11-5-1)18-25-16-17-26(19-22-12-6-2-7-13-22)24(20-25)23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
InChIキー |
GENVHINXIOAJEH-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



